molecular formula C9H7F6N3 B5808009 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile

2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile

Cat. No. B5808009
M. Wt: 271.16 g/mol
InChI Key: CNCSIVDINZDXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile, also known as DMTFDP, is a highly potent and selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. DMTFDP has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile is a highly potent and selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis, and by sensitizing cancer cells to chemotherapy and radiation therapy. This compound also has anti-inflammatory effects, and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, this compound has neuroprotective effects and has been shown to protect against neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has several advantages for lab experiments. It is a highly potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. This compound is also stable and easy to use in lab experiments. However, this compound has some limitations as well. It is highly toxic and requires careful handling. In addition, its high potency can make it difficult to determine the optimal concentration for experiments.

Future Directions

There are several future directions for the study of 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to elucidate the mechanisms underlying the anti-cancer and neuroprotective effects of this compound.

Synthesis Methods

2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile can be synthesized through a multistep process that involves the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with trifluoromethyl iodide and potassium carbonate in dimethylformamide to form 2,6-dimethyl-4-trifluoromethylpyrimidine-5-carboxylic acid. The acid is then converted into the corresponding amide using thionyl chloride and dimethylamine, followed by the reaction with sodium cyanide to form this compound.

Scientific Research Applications

2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, and to induce apoptosis in cancer cells. In addition, this compound has been studied for its potential use in the treatment of other diseases, such as inflammation, neurodegenerative disorders, and viral infections.

properties

IUPAC Name

2,6-dimethyl-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N3/c1-4-6(3-16)7(8(10,11)12,9(13,14)15)18-5(2)17-4/h1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCSIVDINZDXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N=C(N1)C)(C(F)(F)F)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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